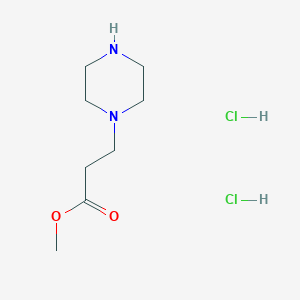

Methyl 3-(piperazin-1-yl)propanoate dihydrochloride

Description

Properties

IUPAC Name |

methyl 3-piperazin-1-ylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)2-5-10-6-3-9-4-7-10;;/h9H,2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHPUWREJXMEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82972-28-9 | |

| Record name | methyl 3-(piperazin-1-yl)propanoate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monosubstituted piperazine derivatives, including Methyl 3-(piperazin-1-yl)propanoate dihydrochloride, can be achieved through a simplified one-pot-one-step procedure. This method involves the use of protonated piperazine without the need for a protecting group. Reactions can proceed at room temperature or higher temperatures in common solvents, with heterogeneous catalysis by metal ions supported on commercial polymeric resins .

Industrial Production Methods: Industrial production methods for this compound often involve batch reaction vessels or flow (microwave) reactors. The use of microwave acceleration in synthetic reactions has been explored to make the process more efficient .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(piperazin-1-yl)propanoate dihydrochloride undergoes various types of chemical reactions, including:

- Oxidation

- Reduction

- Substitution

Common Reagents and Conditions: Common reagents used in these reactions include metal ions supported on commercial polymeric resins, and reactions can occur in solvents such as methanol or acetic acid .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of microwave acceleration can lead to more efficient production of monosubstituted piperazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(piperazin-1-yl)propanoate dihydrochloride has been investigated for its potential as a drug candidate due to its structural features that enable interactions with biological targets:

- Antifungal Activity : Studies have demonstrated moderate antifungal properties against strains such as Candida albicans and Candida glabrata. In vitro assays revealed that certain derivatives exhibit significant activity levels against these fungi.

- Antidiabetic Potential : Some derivatives have shown the ability to normalize plasma glucose levels in diabetic models, indicating potential applications in diabetes management.

- Cancer Therapy : Research indicates that piperazine derivatives may possess cytotoxic effects on various cancer cell lines, suggesting that Methyl 3-(piperazin-1-yl)propanoate could have similar anticancer properties.

Biological Research

The compound is also studied for its interactions with neurotransmitter receptors, which may influence neurotransmission and have implications for treating central nervous system disorders. In vitro binding assays have been conducted to assess its affinity for specific receptors.

Industrial Applications

This compound is utilized in the synthesis of various industrial chemicals and materials. Its ability to undergo diverse chemical reactions makes it a valuable building block in organic synthesis, facilitating the creation of more complex molecules .

Antifungal Activity Against Candida Strains

| Compound | Activity Against Candida Strains | Notes |

|---|---|---|

| 9a | Moderate | Effective against C. albicans |

| 9b | Moderate | Effective against C. glabrata |

| 9c | Inactive | No significant effect observed |

Case Studies and Research Findings

Several studies highlight the pharmacological potential of this compound:

- In Vitro Studies : Preliminary assays indicated its capacity to interact with neurotransmitter receptors, which may lead to therapeutic applications for CNS disorders.

- Antifungal Studies : Derivatives were tested against multiple fungal strains, revealing moderate activity levels that warrant further exploration for therapeutic use in fungal infections.

- Antidiabetic Activity : In vivo studies demonstrated significant reductions in blood glucose levels in diabetic animal models when certain derivatives were administered.

Mechanism of Action

The mechanism of action of Methyl 3-(piperazin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used. For example, in medicinal applications, it may interact with receptors or enzymes involved in the targeted condition.

Comparison with Similar Compounds

Table 1: Key Parameters of Selected Piperazine Derivatives

Notes:

- CAS Discrepancy: this compound is listed under CAS 43032-40-2 in some catalogs , conflicting with other sources citing 82972-28-9 . This may reflect differences in salt forms or supplier-specific nomenclature.

- Substituent Effects: The 4-methylpiperazine substituent in analogs like 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride introduces steric hindrance, which may alter receptor binding kinetics compared to the unsubstituted piperazine in the target compound .

Biological Activity

Methyl 3-(piperazin-1-yl)propanoate dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a unique structure that allows it to interact with various biological targets, leading to diverse pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO\ and a molecular weight of 245.15 g/mol. Its structure includes a piperazine ring which is essential for its biological activity. The compound can be synthesized through various organic reactions, typically involving piperazine derivatives and acylating agents.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Conventional Organic Synthesis : Utilizing piperazine and methyl propanoate in the presence of acid catalysts.

- Microwave-Assisted Synthesis : A novel one-pot method that enhances reaction efficiency and yield by applying microwave irradiation to promote the reaction kinetics .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Receptor Interaction : The compound has shown potential in modulating neurotransmitter receptors, particularly those involved in the central nervous system (CNS). For instance, studies indicate interactions with serotonin receptors (5-HT7), which are implicated in mood regulation and anxiety disorders .

- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling pathways .

Biological Activity

This compound exhibits several notable biological activities:

Antifungal Activity

Research has indicated moderate antifungal properties against Candida species, particularly Candida albicans and Candida galibrata. In vitro studies have shown that derivatives exhibit varying degrees of effectiveness against these strains.

| Compound | Activity Against Candida Strains | Notes |

|---|---|---|

| 9a | Moderate | Effective against C. albicans |

| 9b | Moderate | Effective against C. galibrata |

| 9c | Inactive | No significant effect observed |

Antidiabetic Potential

In related studies involving piperazine derivatives, compounds similar to Methyl 3-(piperazin-1-yl)propanoate have demonstrated the ability to normalize plasma glucose levels in diabetic models, suggesting potential applications in diabetes management .

Cancer Therapy

Recent investigations into piperazine derivatives have highlighted their potential as anticancer agents. Compounds exhibiting structural similarities have shown cytotoxic effects on various cancer cell lines, indicating that Methyl 3-(piperazin-1-yl)propanoate may also possess similar properties .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- In Vitro Studies : Preliminary assays have demonstrated its ability to interact with neurotransmitter receptors and inhibit specific enzyme activities, leading to interest in its application for CNS disorders.

- Antifungal Studies : The compound's derivatives were tested against multiple fungal strains, revealing moderate activity levels that warrant further exploration for therapeutic use in fungal infections.

- Antidiabetic Activity : In vivo studies showed promising results where certain derivatives led to significant reductions in blood glucose levels in diabetic animal models.

Q & A

Q. Basic Research Focus

- HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase (0.1% TFA in water:acetonitrile 70:30), UV detection at 254 nm. Detects impurities at 0.1% level .

- NMR : ¹H NMR (D₂O) confirms structure (δ 3.65 ppm for methyl ester, δ 2.8–3.2 ppm for piperazine protons) .

Advanced Consideration

Impurity identification (e.g., methyl 3-(4-methylpiperazin-1-yl)propanoate) requires HRMS and spiking with reference standards. For diastereomer separation, chiral columns (e.g., Chiralpak AD-H) with heptane:ethanol:DEA (80:20:0.1) resolve enantiomers .

How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Advanced Research Focus

Discrepancies often arise from:

- Hydration states : Dihydrochloride salts may retain water, altering peak multiplicity. Dry samples at 60°C under vacuum before analysis.

- Tautomerism : Piperazine ring dynamics cause averaged signals. Low-temperature ¹H NMR (−40°C in CD₃OD) resolves splitting .

- Ion pairing : Use of DMSO-d₆ instead of D₂O reduces chloride ion effects on chemical shifts .

What strategies mitigate side reactions during synthesis, such as N-alkylation vs. O-alkylation?

Advanced Research Focus

Competing O-alkylation (e.g., ester group hydrolysis) is minimized by:

- Protecting groups : Temporarily protect piperazine with Boc groups, followed by deprotection post-ester formation.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance selectivity for N-alkylation .

- Reaction monitoring : In-situ IR tracks carbonyl peaks (1720 cm⁻¹ for esters) to detect hydrolysis .

What are the key differences in reactivity between this compound and its non-ester analogs?

Basic Research Focus

The ester group:

- Enhances lipophilicity : LogP increases by ~1.5 compared to carboxylic acid analogs, improving membrane permeability.

- Alters reactivity : Susceptible to hydrolysis under basic conditions, unlike stable ether or amide derivatives .

Advanced Consideration

Ester hydrolysis kinetics (pseudo-first-order, pH 9 buffer) can be quantified via UV-Vis at 220 nm. Activation energy (Eₐ) calculations guide formulation pH adjustments .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Docking studies : Use AutoDock Vina with serotonin receptor (5-HT₆) models to predict binding affinities. Protonated piperazine nitrogen forms salt bridges with Asp106 .

- MD simulations : AMBER forcefields assess stability of ligand-receptor complexes over 100 ns. RMSD <2 Å indicates stable binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.